4,4'-Di-tert-butyl-2,2'-bipyridine molecular weight and formula
4,4'-Di-tert-butyl-2,2'-bipyridine molecular weight and formula
An In-Depth Technical Guide to 4,4'-Di-tert-butyl-2,2'-bipyridine: Properties, Synthesis, and Applications
Introduction
4,4'-Di-tert-butyl-2,2'-bipyridine, often abbreviated as dtbpy, is a sterically hindered analogue of 2,2'-bipyridine. This N-heterocyclic ligand has garnered significant attention within the scientific community, particularly in the realms of coordination chemistry, catalysis, and materials science. The introduction of bulky tert-butyl groups at the 4 and 4' positions of the bipyridine framework imparts unique electronic and steric properties, leading to enhanced solubility in organic solvents, improved stability of its metal complexes, and modulation of the electrochemical properties of the coordinated metal center. This guide provides a comprehensive overview of the fundamental properties, synthesis, and key applications of 4,4'-di-tert-butyl-2,2'-bipyridine, tailored for researchers, scientists, and professionals in drug development.
Core Molecular and Physical Properties
A thorough understanding of the fundamental physicochemical properties of 4,4'-di-tert-butyl-2,2'-bipyridine is essential for its effective application in research and development. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₂₄N₂ | [1][2][3][4][5][6][7][8] |
| Molecular Weight | 268.40 g/mol | [1][4][5][7][9] |
| IUPAC Name | 4,4'-di-tert-butyl-2,2'-bipyridine | [1][3][6] |
| CAS Number | 72914-19-3 | [1][2][3][4][5] |
| Appearance | White to light yellow crystalline solid | [2][7][10] |
| Melting Point | 159-161 °C | [10] |
| Structure | Two pyridine rings linked by a C-C bond with tert-butyl groups at the 4 and 4' positions. The molecule typically adopts a trans conformation in the solid state.[2][11][12] |
The molecular structure of 4,4'-di-tert-butyl-2,2'-bipyridine is central to its function. The two nitrogen atoms act as a bidentate chelating agent, readily forming stable complexes with a wide range of transition metals. The tert-butyl groups, due to their large size, create a sterically demanding environment around the metal center, which can influence the coordination geometry, prevent unwanted side reactions, and enhance the stability of the resulting complex.
Caption: Molecular structure of 4,4'-di-tert-butyl-2,2'-bipyridine.
Synthesis of 4,4'-Di-tert-butyl-2,2'-bipyridine
While commercially available, the synthesis of 4,4'-di-tert-butyl-2,2'-bipyridine is often necessary for large-scale applications or for researchers in academic settings. A highly efficient and straightforward method involves the nickel-catalyzed reductive homocoupling of 2-chloro-4-tert-butylpyridine.[13][14][15] This approach offers a significant improvement over older methods that often required harsh conditions and gave low yields.
The causality behind this experimental choice lies in the ability of low-valent nickel species to catalytically activate the C-Cl bond of the pyridine derivative. Manganese powder serves as a cost-effective and efficient terminal reductant, regenerating the active nickel catalyst throughout the reaction. The absence of a required ancillary ligand simplifies the reaction setup and purification process.
Experimental Protocol: Nickel-Catalyzed Synthesis
This protocol is adapted from the literature and provides a reliable method for the synthesis of 4,4'-di-tert-butyl-2,2'-bipyridine.[14]
Step 1: Preparation of 2-chloro-4-tert-butylpyridine The precursor, 2-chloro-4-tert-butylpyridine, can be synthesized from 4-tert-butylpyridine. This involves an N-oxidation reaction using an oxidizing agent like peracetic acid, followed by chlorination with a reagent such as phosphorus oxychloride (POCl₃).[14]
Step 2: Nickel-Catalyzed Dimerization
-
To a round-bottom flask equipped with a magnetic stir bar, add NiBr₂·3H₂O and anhydrous dimethylformamide (DMF).
-
Heat the mixture to 60 °C until a homogeneous green solution is formed, then allow it to cool to room temperature.
-
Under an inert atmosphere (e.g., argon), add manganese powder (-325 mesh) to the nickel solution.
-
Add a solution of 2-chloro-4-tert-butylpyridine in DMF to the reaction mixture.
-
Heat the reaction mixture under an inert atmosphere for approximately 20 hours.
-
Upon completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography, to yield 4,4'-di-tert-butyl-2,2'-bipyridine as a solid.
Caption: Workflow for the synthesis of 4,4'-di-tert-butyl-2,2'-bipyridine.
Key Applications in Research and Development
The unique properties of 4,4'-di-tert-butyl-2,2'-bipyridine make it a valuable ligand in a multitude of chemical transformations.
Homogeneous Catalysis
As a ligand, dtbpy is extensively used to modify the properties of transition metal catalysts. Its steric bulk can enhance selectivity in catalytic reactions, while its electronic properties can tune the reactivity of the metal center.
-
Iridium-Catalyzed C-H Borylation: dtbpy is a crucial ligand in the iridium-catalyzed borylation of arenes and heteroarenes.[14] The dtbpy ligand stabilizes the iridium catalyst and promotes the selective functionalization of C-H bonds, a highly sought-after transformation in organic synthesis. A detailed protocol for this application is provided below.
-
Nickel-Catalyzed Cross-Coupling Reactions: In nickel-catalyzed cross-coupling reactions, dtbpy can improve catalyst stability and facilitate challenging transformations, such as the coupling of alkyl halides.[14]
-
Epoxidation Reactions: Vanadium and molybdenum complexes of dtbpy have been shown to be effective catalysts for the epoxidation of olefins.[10][16] The ligand environment influences the activity and selectivity of the epoxidation process.
Coordination Chemistry and Materials Science
The ability of dtbpy to form stable complexes with a wide array of metal ions has led to its use in the development of novel coordination compounds with interesting photophysical and electrochemical properties.
-
Ruthenium and Iridium Complexes for Photoredox Catalysis and OLEDs: Ruthenium(II) and Iridium(III) complexes incorporating dtbpy are investigated for their applications in photoredox catalysis and as phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs).[9][14] The tert-butyl groups can enhance the solubility and processability of these materials.
-
Redox-Active Complexes: The bipyridine framework can be reversibly reduced, making dtbpy-metal complexes suitable for applications in redox flow batteries and as components in molecular electronics.
Detailed Protocol: Iridium-Catalyzed Aromatic Borylation
The following protocol details the use of 4,4'-di-tert-butyl-2,2'-bipyridine as a ligand in a representative iridium-catalyzed borylation of an aromatic substrate.
Materials:
-
[Ir(cod)OMe]₂ (bis(1,5-cyclooctadiene)di-μ-methoxydiiridium(I))
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Aromatic substrate (e.g., Benzo[1,2-b:4,5-b']dithiophene)
-
Anhydrous solvent (e.g., cyclohexane)
Procedure:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with [Ir(cod)OMe]₂, dtbpy, and B₂pin₂.
-
Anhydrous cyclohexane is added, and the mixture is stirred at room temperature for a short period to allow for the formation of the active catalyst.
-
The aromatic substrate is then added to the reaction mixture.
-
The reaction is heated to 80 °C and stirred for several hours until completion, which can be monitored by techniques such as GC-MS or TLC.
-
Upon cooling, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The combined organic layers are dried, concentrated, and the borylated product is purified by crystallization or column chromatography.
Conclusion
4,4'-Di-tert-butyl-2,2'-bipyridine is a versatile and highly valuable ligand in modern chemistry. Its unique combination of steric bulk and electronic properties has led to significant advancements in catalysis, coordination chemistry, and materials science. The reliable synthetic routes and well-documented applications make it an indispensable tool for researchers and scientists. As the demand for more efficient and selective chemical transformations continues to grow, the importance of ligands like 4,4'-di-tert-butyl-2,2'-bipyridine is poised to increase even further.
References
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PubChem. 4,4'-Di-tert-butyl-2,2'-bipyridyl. National Center for Biotechnology Information. [Link]
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MDPI. 4,4′-Di-tert-butyl-2,2′-bipyridinium Trifluoromethanesulfonate. [Link]
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Weix Group. Substituted 2,2 '-Bipyridines by Nickel Catalysis: 4,4 '-Di-tert-butyl-2,2 '. [Link]
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Buonomo, J. A., Everson, D. A., & Weix, D. J. (2013). Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine. Synthesis, 45(22), 3099-3102. [Link]
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Matrix Fine Chemicals. 4,4'-DI-TERT-BUTYL-2,2'-BIPYRIDINE | CAS 72914-19-3. [Link]
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ACS Publications. An Octanuclear Molybdenum(VI) Complex Containing Coordinatively Bound 4,4′-di-tert-Butyl-2,2′-Bipyridine, [Mo8O22(OH)4(di-tBu-bipy)4]: Synthesis, Structure, and Catalytic Epoxidation of Bio-Derived Olefins. [Link]
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PubMed. Substituted 2,2'-bipyridines by nickel-catalysis: 4,4'-di- tert-butyl-2,2'-bipyridine. [Link]
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RSC Publishing. Coordination of o-benzosemiquinonate, o-iminobenzosemiquinonate, 4,4′-di-tert-butyl-2,2′-bipyridine and 1,10-phenanthroline anion radicals to oxidovanadium(iv). [Link]
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PMC. 4,4′-Di-tert-butyl-2,2′-bipyridine. [Link]
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ResearchGate. One-Step Synthesis of 4,4!-Dicyano-2,2!-bipyridine and Its Bis(4,4!-di-tert- butyl-2,2!. [Link]
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ResearchGate. (PDF) 4,4′-Di-tert-butyl-2,2′-bipyridine. [Link]
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